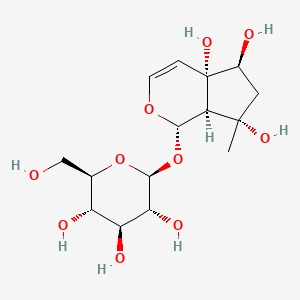
6-Epiharpagide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Epiharpagide is a natural iridoid glycoside compound found in the roots of Scrophularia ningpoensis Hemsl . . This compound has garnered attention due to its potential therapeutic properties and applications in various scientific fields.
Applications De Recherche Scientifique
6-Epiharpagide has a wide range of applications in scientific research, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Epiharpagide primarily involves extraction, separation, and purification from natural sources such as Scrophularia ningpoensis . The extraction process typically employs solvents like ethanol, methanol, or water under controlled conditions to isolate the compound. Further purification is achieved through techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The optimization of extraction technology using orthogonal tests has been employed to enhance the yield of harpagide from Scrophularia ningpoensis . Macroporous resin is often used to enrich the compound during the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Epiharpagide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its phenylpropanoid skeleton and sugar groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Mécanisme D'action
The mechanism of action of 6-Epiharpagide involves its interaction with various molecular targets and pathways. It exerts its effects through modulation of inflammatory pathways, inhibition of oxidative stress, and interaction with specific enzymes and receptors . The exact molecular targets and pathways are still under investigation, but its anti-inflammatory and antioxidant activities are well-documented.
Comparaison Avec Des Composés Similaires
6-Epiharpagide is unique due to its specific structure and bioactivity. Similar compounds include:
Harpagide: Another iridoid glycoside with similar anti-inflammatory properties.
8-O-Acetylharpagide: A derivative with additional acetyl groups, enhancing its bioactivity.
Harpagoside: Known for its anti-inflammatory and analgesic effects.
Ajugol: Another iridoid glycoside with similar structural features.
These compounds share structural similarities but differ in their specific functional groups and bioactivities, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
(1S,4aS,5S,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7+,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSHXDEJOOIND-VOAFIZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

